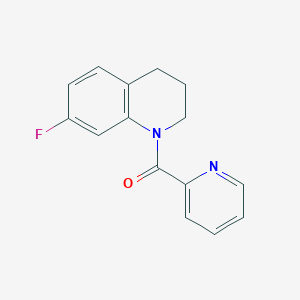![molecular formula C17H13N3O B7513111 4-[(6-Methyl-4-oxoquinazolin-3-yl)methyl]benzonitrile](/img/structure/B7513111.png)
4-[(6-Methyl-4-oxoquinazolin-3-yl)methyl]benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(6-Methyl-4-oxoquinazolin-3-yl)methyl]benzonitrile is a synthetic compound that has been widely used in scientific research due to its potential therapeutic applications. This compound is also known as PD173074 and belongs to the family of quinazoline derivatives. PD173074 has been found to inhibit the activity of fibroblast growth factor receptor (FGFR) tyrosine kinase, which plays a crucial role in cell growth and differentiation.
Mecanismo De Acción
PD173074 is a potent and selective inhibitor of FGFR tyrosine kinase. It binds to the ATP-binding site of FGFR and prevents the phosphorylation of downstream signaling molecules. This leads to the inhibition of cell growth and proliferation, as well as the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
PD173074 has been shown to have significant biochemical and physiological effects on cancer cells. It inhibits the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. PD173074 has also been shown to inhibit angiogenesis, which is the formation of new blood vessels that are necessary for tumor growth and metastasis. In addition, PD173074 has been found to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
PD173074 is a potent and selective inhibitor of FGFR tyrosine kinase, making it an ideal tool for studying the role of FGFR in various biological processes. However, PD173074 has some limitations in lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. In addition, PD173074 has a short half-life, which can limit its effectiveness in some experiments.
Direcciones Futuras
For research on PD173074 include improving its pharmacokinetic properties, developing more potent and selective FGFR inhibitors, and studying its efficacy in combination with other cancer therapies. Additionally, further research is needed to understand the role of FGFR signaling in different types of cancer and to identify biomarkers that can predict response to FGFR inhibitors.
Métodos De Síntesis
PD173074 can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the condensation of 6-methyl-4-oxoquinazoline-3-carboxylic acid with benzylamine, followed by reduction of the resulting imine to yield 4-[(6-methyl-4-oxoquinazolin-3-yl)methyl]benzylamine. The final step involves the reaction of the benzylamine derivative with cyanogen bromide to yield PD173074.
Aplicaciones Científicas De Investigación
PD173074 has been extensively used in scientific research to study the role of FGFR in various biological processes. FGFR signaling has been implicated in the development and progression of several types of cancer, including breast, lung, prostate, and bladder cancer. PD173074 has been found to inhibit the growth and proliferation of cancer cells by blocking FGFR signaling. In addition, PD173074 has been shown to have potential therapeutic applications in other diseases, such as pulmonary fibrosis, atherosclerosis, and angiogenesis.
Propiedades
IUPAC Name |
4-[(6-methyl-4-oxoquinazolin-3-yl)methyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O/c1-12-2-7-16-15(8-12)17(21)20(11-19-16)10-14-5-3-13(9-18)4-6-14/h2-8,11H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDPGPRSMMMTWRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=CN(C2=O)CC3=CC=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(6-Methyl-4-oxoquinazolin-3-yl)methyl]benzonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

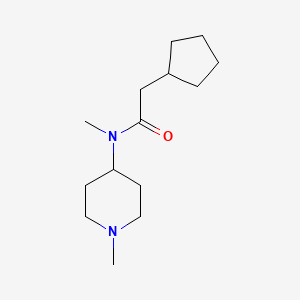
![3-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]propanamide](/img/structure/B7513039.png)
![3-Methyl-5-[1-(quinolin-8-ylmethyl)pyrrolidin-2-yl]-1,2-oxazole](/img/structure/B7513050.png)
![2-[2-[4-(2-Fluorophenyl)piperazin-1-yl]benzimidazol-1-yl]-1-phenylethanone](/img/structure/B7513056.png)
![N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-3-methylfuran-2-carboxamide](/img/structure/B7513063.png)
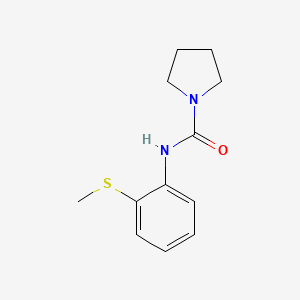

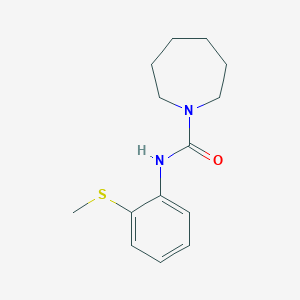
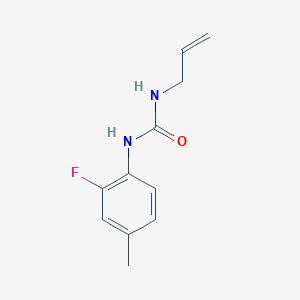
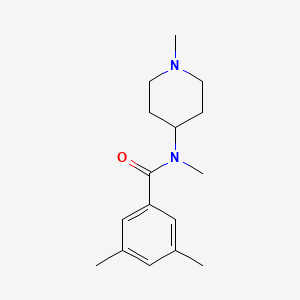
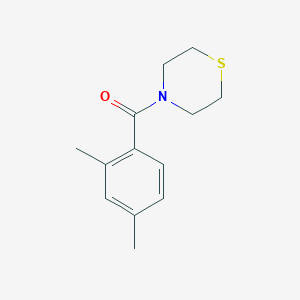
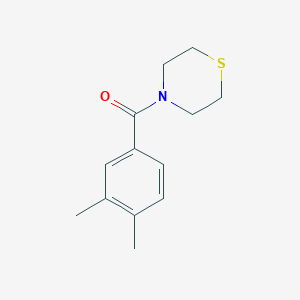
![N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-2-[(5-methyl-1,2,4-oxadiazol-3-yl)methoxy]benzamide](/img/structure/B7513116.png)
